molecular formula C15H23N5O2 B2798861 8-Allylamino-1,3-dimethyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione CAS No. 385419-46-5

8-Allylamino-1,3-dimethyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione

Cat. No.: B2798861
CAS No.: 385419-46-5
M. Wt: 305.382
InChI Key: QOCLIZZHAAXPSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Allylamino-1,3-dimethyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione is a synthetic compound belonging to the purine class of molecules Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Allylamino-1,3-dimethyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Alkylation: The initial step involves the alkylation of a purine derivative with an appropriate alkyl halide to introduce the 3-methyl-butyl group.

    Methylation: Finally, methylation of the purine ring at the 1 and 3 positions is achieved using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Allylamino-1,3-dimethyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the purine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Allylamine for nucleophilic substitution, alkyl halides for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

8-Allylamino-1,3-dimethyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on cellular processes and as a probe for investigating purine metabolism.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-Allylamino-1,3-dimethyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets and pathways. It may act by:

    Inhibiting Enzymes: The compound can inhibit enzymes involved in purine metabolism, affecting nucleotide synthesis and cellular functions.

    Modulating Receptors: It may bind to purinergic receptors, influencing signal transduction pathways and cellular responses.

    Interfering with DNA/RNA: The compound can intercalate into DNA or RNA, disrupting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant with a similar purine structure.

    Theophylline: 1,3-Dimethylxanthine, used as a bronchodilator in respiratory diseases.

    Theobromine: 3,7-Dimethylxanthine, found in cocoa and chocolate with mild stimulant effects.

Uniqueness

8-Allylamino-1,3-dimethyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine, theophylline, and theobromine, this compound has an allylamino group and a 3-methyl-butyl side chain, which may confer unique interactions with biological targets and potential therapeutic applications.

Properties

IUPAC Name

1,3-dimethyl-7-(3-methylbutyl)-8-(prop-2-enylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O2/c1-6-8-16-14-17-12-11(20(14)9-7-10(2)3)13(21)19(5)15(22)18(12)4/h6,10H,1,7-9H2,2-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCLIZZHAAXPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1NCC=C)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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